molecular formula C21H23N5O3S B3312230 3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine CAS No. 946304-68-3

3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine

Cat. No. B3312230
CAS RN: 946304-68-3
M. Wt: 425.5 g/mol
InChI Key: CQTURVZMNGMPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyridazine derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine involves the inhibition of the activity of CDKs, GSK-3, and aurora kinases. This leads to the disruption of various cellular processes such as cell cycle progression, cell division, and DNA replication, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to possess potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine in lab experiments include its potent inhibitory activity against several kinases, its ability to induce apoptosis in cancer cells, and its anti-inflammatory activity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.

Future Directions

For the research on 3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine include the development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease, and the exploration of its mechanism of action in greater detail. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.

Scientific Research Applications

The potential of 3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine as a therapeutic agent has been investigated in various scientific research studies. This compound has been shown to exhibit potent inhibitory activity against several kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and aurora kinases. These kinases play crucial roles in various cellular processes such as cell cycle regulation, apoptosis, and cell differentiation.

properties

IUPAC Name

3-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-2-29-18-5-7-19(8-6-18)30(27,28)26-14-12-25(13-15-26)21-10-9-20(23-24-21)17-4-3-11-22-16-17/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTURVZMNGMPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine
Reactant of Route 5
Reactant of Route 5
3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine
Reactant of Route 6
Reactant of Route 6
3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.